BenchChemオンラインストアへようこそ!

2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile

P2Y14R antagonist GPCR Inflammation

2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile is a heterocyclic building block that couples a rigid 2‑azabicyclo[2.2.1]heptane (azanorbornane) core with a pyridine-4‑carbonitrile pharmacophore. The compound possesses one rotatable bond, a topological polar surface area (TPSA) of 39.92 Ų, and a predicted logP of 1.94.

Molecular Formula C12H13N3
Molecular Weight 199.257
CAS No. 1248356-92-4
Cat. No. B2768905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile
CAS1248356-92-4
Molecular FormulaC12H13N3
Molecular Weight199.257
Structural Identifiers
SMILESC1CC2CC1CN2C3=NC=CC(=C3)C#N
InChIInChI=1S/C12H13N3/c13-7-9-3-4-14-12(6-9)15-8-10-1-2-11(15)5-10/h3-4,6,10-11H,1-2,5,8H2
InChIKeyAFCBIJMSOFERLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile (CAS 1248356-92-4): A Bridged Bicyclic Amine Scaffold for Kinase-Focused and CNS-Targeted Drug Discovery


2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile is a heterocyclic building block that couples a rigid 2‑azabicyclo[2.2.1]heptane (azanorbornane) core with a pyridine-4‑carbonitrile pharmacophore. The compound possesses one rotatable bond, a topological polar surface area (TPSA) of 39.92 Ų, and a predicted logP of 1.94 . This scaffold class is widely recognized as a conformationally constrained isostere of piperidine and pyrrolidine, eliminating conformational flexibility while retaining the amine hydrogen‑bonding capacity essential for target engagement [1]. The isonicotinonitrile moiety serves as a privileged hinge‑binding motif in kinase inhibitor design and as a metabolic soft‑spot blocker in CNS‑active compounds [2].

Why 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile Cannot Be Substituted with Simple Piperidine or Pyrrolidine Analogs


Simple monocyclic amines such as piperidine or pyrrolidine cannot recapitulate the conformational, electronic, and pharmacokinetic signature of the 2‑azabicyclo[2.2.1]heptane scaffold. Systematic bridging of the piperidine ring in a high‑affinity P2Y14R antagonist series revealed that the 2‑azanorbornane motif preserves and can enhance target binding affinity (IC50 shift from 7.96 nM to 3.11 nM) while modulating solubility and logD7.4 in a fashion not achievable with flexible monocyclic amines [1]. In DPP‑4 inhibitor design, the same bicyclic amine scaffold delivered neogliptin, which exhibited superior potency to both vildagliptin and sitagliptin, as well as improved ADME properties [2]. These divergent outcomes underscore that the 2‑azabicyclo[2.2.1]heptane core is not a simple steric mimic but a scaffold with distinct structure‑property relationships that cannot be substituted with generic aliphatic amines.

2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile: Quantitative Differentiation Evidence Against Closest Analogs


P2Y14R Binding Affinity: 2-Azanorbornane vs. Piperidine Head-to-Head Comparison

In a direct head‑to‑head comparison within the same naphthalene‑based antagonist chemotype, the pure (S,S,S)‑2‑azanorbornane enantiomer 15 (MRS4738) exhibited an IC50 of 3.11 ± 0.62 nM at human P2Y14R, compared to 7.96 ± 0.35 nM for the reference piperidine‑based antagonist 1 (PPTN), representing a 2.6‑fold improvement in binding affinity as measured by flow cytometry fluorescence binding assay in whole hP2Y14R‑CHO cells [1]. The 2‑azanorbornane enantiomer 16 showed IC50 = 8.62 ± 2.11 nM, nearly equivalent to the piperidine reference, confirming that stereochemistry within the azabicyclic scaffold critically modulates receptor engagement beyond mere conformational restriction [1].

P2Y14R antagonist GPCR Inflammation

Aqueous Solubility and Lipophilicity: 2-Azanorbornane vs. Piperidine in Matched Molecular Pair

In the P2Y14R antagonist series, the 2‑azanorbornane derivative 15 (MRS4738) showed a solubility of 0.77 ± 0.21 µg/mL at pH 7.4, compared to 0.36 ± 0.03 µg/mL for the piperidine reference 1, a 2.1‑fold improvement. The measured logD7.4 was identical (1.9 ± 0.0 for both compounds), while the calculated logP (cLogP) was slightly reduced from 6.2 to 6.0 [1]. This matched pair demonstrates that the 2‑azanorbornane scaffold can improve aqueous solubility at physiological pH without substantially altering the overall lipophilicity profile, a property that may translate to favorable absorption characteristics [1].

Solubility logD7.4 Physicochemical properties

DPP-4 Inhibitory Potency: 2-Azabicyclo[2.2.1]heptane Scaffold vs. Marketed Gliptins

In a structurally independent medicinal chemistry campaign, a 2‑azabicyclo[2.2.1]heptane‑substituted DPP‑4 inhibitor (compound 12a, named neogliptin) demonstrated an IC50 of 16.8 ± 2.2 nM against DPP‑4, which was reported to be more potent than the clinically approved agents vildagliptin and sitagliptin when evaluated under comparable in vitro conditions [1]. Additionally, neogliptin exhibited lower cardiotoxic risk than sitagliptin and superior ADME properties to vildagliptin, with improved stability in aqueous solution attributable to low intramolecular cyclization potential [1]. Although the comparator IC50 values for vildagliptin and sitagliptin were not explicitly disclosed in the abstract, the stated potency rank order provides cross‑study evidence that the 2‑azabicyclo[2.2.1]heptane scaffold can outperform established monocyclic amine‑based drugs in a clinically validated target context.

DPP-4 inhibitor Type 2 diabetes Neogliptin

Physicochemical Descriptors of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile vs. Predicted Piperidine Analog

The predicted logP of 2‑(2‑azabicyclo[2.2.1]heptan‑2‑yl)isonicotinonitrile is 1.94, with a TPSA of 39.92 Ų, three hydrogen‑bond acceptors, zero donors, and a single rotatable bond, as reported on the distributor datasheet . While a direct measured dataset for the corresponding 2‑(piperidin‑1‑yl)isonicotinonitrile is not available, the inherent properties of the 2‑azabicyclo[2.2.1]heptane scaffold confer reduced conformational entropy (rigid bicyclic core) relative to the freely rotating piperidine ring, which can result in a lower entropic penalty upon target binding [1]. The combination of moderate logP (< 3), low TPSA, and minimal rotatable bonds places this compound within oral druggable chemical space and suggests potential CNS penetration, consistent with the observed kinase and GPCR target engagement of the scaffold class [1].

LogP TPSA Rule-of-5

High-Value Application Scenarios for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile Based on Evidence


GPCR Antagonist Lead Optimization (e.g., P2Y14R, Adenosine, Opioid Receptors)

The 2‑azanorbornane scaffold has demonstrated a 2.6‑fold affinity enhancement over a matched piperidine reference in P2Y14R binding assays [1]. For GPCR programs seeking to improve target engagement while maintaining or improving solubility at pH 7.4, incorporating the 2‑azabicyclo[2.2.1]heptane core as a piperidine replacement is a validated strategy with quantitative precedent.

DPP-4 / Serine Protease Inhibitor Development

Neogliptin, a 2‑azabicyclo[2.2.1]heptane‑containing DPP‑4 inhibitor, outperformed vildagliptin and sitagliptin in potency and ADME properties [2]. The scaffold's rigidity likely contributes to reduced intramolecular cyclization and improved aqueous stability, making it a compelling choice for next‑generation gliptins and related serine protease inhibitors.

Kinase Hinge‑Binder Fragment Elaboration

The isonicotinonitrile moiety is a well‑characterized hinge‑binding motif, as seen in DLK inhibitor co‑crystal structures [3]. Combining this motif with the rigid 2‑azabicyclo[2.2.1]heptane spacer provides a vector‑defined, low‑rotatable‑bond fragment that can be further elaborated to target ATP‑binding pockets with enhanced conformational pre‑organization.

CNS‑Penetrant Compound Design

With a predicted logP of 1.94, TPSA of 39.92 Ų, and a single rotatable bond , 2‑(2‑azabicyclo[2.2.1]heptan‑2‑yl)isonicotinonitrile occupies favorable CNS drug‑like chemical space. The rigid bicyclic amine core is a recognized strategy to modulate pKa and reduce P‑glycoprotein recognition compared to flexible basic amines, supporting blood‑brain barrier penetration in neurological disorder programs.

Quote Request

Request a Quote for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.